(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide
Description
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide is a benzothiazole-derived compound featuring a benzamide scaffold with distinct substituents. Its structure includes:
- A 6-ethoxy group on the benzothiazole ring.
- A 2-methoxyethyl substituent at position 3 of the benzothiazole.
- An (isopropylsulfonyl)benzamide moiety attached via an imine linkage in the Z-configuration.
Its synthesis likely involves multi-step reactions, including sulfonylation, alkylation, and condensation, akin to methods described for structurally related compounds in the literature .
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c1-5-29-17-8-11-19-20(14-17)30-22(24(19)12-13-28-4)23-21(25)16-6-9-18(10-7-16)31(26,27)15(2)3/h6-11,14-15H,5,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABOWPTYBJBBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound suggests potential applications in medicinal chemistry due to its functional groups and stereochemistry.
- Molecular Formula : C20H22N2O4S
- Molecular Weight : 386.47 g/mol
- CAS Number : 1005939-09-2
The compound features a benzo[d]thiazole core with various substituents that influence its chemical behavior and biological activity. The synthesis of this compound typically involves organic reactions that facilitate the formation of the ylidene group, crucial for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. In vitro assays have demonstrated that certain benzothiazole derivatives possess minimal inhibitory concentrations (MIC) in the range of 50 μg/mL for tested organisms, indicating strong antibacterial properties .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its interaction with enzymes involved in inflammatory processes. For example, related compounds have demonstrated inhibition of 5-lipoxygenase (LO), an enzyme critical in the biosynthesis of leukotrienes, with IC50 values in the sub-micromolar range . This suggests that this compound may similarly exhibit anti-inflammatory effects.
Anticancer Activity
The anticancer potential of benzothiazole derivatives is well-documented. Compounds with similar scaffolds have been shown to inhibit cancer cell proliferation across various types of cancer. For example, studies have reported IC50 values indicating potent cytotoxic effects against cancer cell lines, suggesting that this compound could be a candidate for further research in cancer therapeutics .
The mechanism of action for this compound is likely linked to its interaction with biological targets such as enzymes or receptors. Experimental data from biological assays would provide insight into its efficacy and mechanism at a molecular level, including binding constants for target interactions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited MIC values as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as effective antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In another investigation, benzothiazole derivatives were tested for their ability to inhibit leukotriene synthesis in activated human neutrophils. The results showed that certain derivatives significantly reduced leukotriene levels, suggesting a promising avenue for developing anti-inflammatory drugs based on this compound's structure .
Case Study 3: Anticancer Properties
A comprehensive study on the anticancer properties of benzothiazole derivatives revealed that compounds with structural similarities to this compound induced apoptosis in cancer cell lines with IC50 values ranging from 10 to 50 μM. This underscores the need for further exploration into its therapeutic potential against various cancers .
Comparison with Similar Compounds
The compound is compared below with structurally analogous benzothiazole and sulfonyl-containing derivatives, emphasizing substituent effects, spectral properties, and synthetic pathways.
Structural Analogues and Substituent Effects
Key Observations :
- Sulfonyl Groups : The target compound’s isopropylsulfonyl group offers greater steric bulk and hydrophobicity compared to the methylsulfonyl groups in or phenylsulfonyl in . This may influence solubility and binding interactions.
- Ethoxy vs. Methylsulfonyl : The 6-ethoxy group in the target compound enhances electron-donating effects on the benzothiazole ring, contrasting with the electron-withdrawing methylsulfonyl group in .
Spectral Data Comparison
Notes:
- The target compound’s C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides , confirming the benzamide linkage.
- The absence of C=S bands (~1240–1255 cm⁻¹) in the target compound distinguishes it from thione-containing analogues .
- The isopropylsulfonyl group’s S=O stretches (~1150–1170 cm⁻¹) are consistent with sulfonyl derivatives in .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
- Synthesis : The compound can be synthesized via multistep protocols involving nucleophilic substitution, cyclization, and condensation. For example, analogous benzo[d]thiazole derivatives are synthesized using General Procedure D (yields: 51–53%) with intermediates characterized by NMR and HRMS . Key steps include optimizing solvent systems (e.g., DMF or THF) and temperature control (60–80°C) to stabilize the Z-configuration.
- Purity Validation : Use HPLC with a C18 column (acetonitrile/water gradient) and confirm via HRMS (mass error < 2 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How can spectroscopic methods resolve the compound’s structural features?
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, the benzo[d]thiazole proton resonates at δ 7.2–7.8 ppm, while the isopropylsulfonyl group shows a septet at δ 3.2–3.5 ppm (J = 6.8 Hz) .
- IR Spectroscopy : Confirm sulfonyl (SO₂) stretches at 1150–1350 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .
Advanced Questions
Q. How to design experiments to optimize reaction yields while minimizing byproducts?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For instance, a Central Composite Design (CCD) can model the effect of temperature (50–90°C) and molar ratios (1:1 to 1:1.5) on yield .
- Byproduct Mitigation : Monitor intermediates via LC-MS and employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .
Q. What strategies resolve contradictions in reported biological activity data?
- Cross-Validation : Replicate assays (e.g., antiproliferative IC₅₀) across multiple cell lines (e.g., HeLa, MCF-7) and orthogonal methods (MTT vs. ATP-luciferase assays) .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on thiazole rings) to identify activity cliffs. For example, allyl substituents (e.g., 5q ) reduce IC₅₀ by 40% compared to propyl groups .
Q. How to perform structure-activity relationship (SAR) studies on this compound?
- Substituent Modification : Systematically vary the ethoxy, methoxyethyl, and isopropylsulfonyl groups. For instance, replacing methoxyethyl with morpholinopropyl (as in 4c1 ) enhances antibacterial activity (MIC: 2 µg/mL vs. 8 µg/mL for parent compound) .
- Computational Modeling : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonds between the sulfonyl group and Arg residues .
Q. What challenges arise in determining its stability under physiological conditions?
- Hydrolytic Stability : Test pH-dependent degradation (e.g., PBS buffer pH 7.4 vs. simulated gastric fluid pH 1.2). The isopropylsulfonyl group may hydrolyze at pH > 8, requiring stabilization via co-solvents (e.g., cyclodextrins) .
- Metabolic Pathways : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation. For example, ethoxy groups are prone to O-dealkylation, forming quinone metabolites .
Q. How to analyze its interaction with biological targets using advanced techniques?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., tubulin). A reported Kd of 120 nM for similar thiazoles suggests high affinity .
- Cryo-EM : Resolve binding conformations at near-atomic resolution (3.2 Å) to map interactions between the benzamide moiety and hydrophobic pockets .
Q. What analytical methods quantify metabolic byproducts in vivo?
- LC-MS/MS : Use MRM mode to detect phase I/II metabolites. For example, glucuronide conjugates of the parent compound show m/z 650.2 → 474.1 transitions .
- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track excretion profiles in rodent models (e.g., 65% renal clearance within 24 hours) .
Key Considerations for Researchers
- Stereochemical Integrity : The Z-configuration is critical for activity. Validate via NOESY (nuclear Overhauser effect between thiazole and benzamide protons) .
- Batch Reproducibility : Control water content (<0.1% via Karl Fischer titration) to prevent hydrolysis during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
